N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
N-(2-{[(2-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by an indole-3-carboxamide core substituted with a 1-methyl group and a 2-fluorophenylcarbamoyl ethyl side chain. This structure combines aromatic fluorination with a carboxamide linker, which is common in bioactive compounds targeting enzymes or receptors.
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-12-15(13-6-3-5-9-17(13)23)19(25)22-11-10-21-18(24)14-7-2-4-8-16(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
JDWRNOBQJPJYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time to less than 30 minutes . The process is operationally straightforward and generally high yielding, making it suitable for industrial production.
Chemical Reactions Analysis
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Properties : Research indicates that compounds structurally similar to N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide have shown promise as inhibitors of the AKT signaling pathway, which is often dysregulated in various cancers. Inhibition of AKT has been linked to reduced tumor growth and improved responses to chemotherapy .
- Anti-inflammatory Effects : Compounds within the same class have demonstrated anti-inflammatory properties, making them suitable for treating conditions like arthritis. The ability to modulate inflammatory pathways can lead to reduced pain and swelling in affected tissues .
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
- Cancer Treatment : As an AKT inhibitor, it holds potential for use in targeted cancer therapies, especially in tumors resistant to conventional treatments. The specificity towards cancer cells could minimize side effects compared to traditional chemotherapeutics .
- Management of Inflammatory Diseases : Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Further studies could elucidate its efficacy compared to existing anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, indole derivatives may inhibit the activity of certain kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Indole-3-Carboxamide Derivatives
Indole-3-carboxamide derivatives are widely explored for their diverse biological activities. Key analogs include:
Key Findings :
- The target compound ’s 2-fluorophenyl group likely improves membrane permeability over the hydroxypropyl analog , while the trimethoxy analog’s bulkier substituent may hinder binding in sterically sensitive targets .
- Indole NH interactions with π systems, as observed in 2-(4-fluorophenyl)-3-methyl-1H-indole, suggest the target compound’s indole core could engage in non-covalent interactions critical for target engagement .
Fluorophenyl-Containing Bioactive Compounds
Fluorination is a common strategy to modulate pharmacokinetics. Notable examples:
Key Findings :
- Fluorine’s position impacts activity: 2-fluorophenyl in 25C-NBF HCl enhances receptor binding affinity in serotonergic systems , while ortho-fluorination in fentanyl analogs alters opioid receptor selectivity .
- The target compound’s 2-fluorophenylcarbamoyl group may confer metabolic stability akin to flufenoxuron, a pesticide with prolonged activity due to fluorine’s resistance to oxidative degradation .
Carboxamide Linker Variations
Compounds with similar linkers but divergent cores:
Key Findings :
- The target compound’s ethylamino linker differs from sulfonamide or peptidomimetic linkers in and , which are designed for specific enzyme active sites. This suggests the target may prioritize flexibility over rigid binding .
Biological Activity
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Core : The indole structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Fluorophenyl Group : The presence of the fluorophenyl moiety can enhance lipophilicity and bioavailability.
- Carboxamide Functionality : This group is often associated with a variety of biological activities, including enzyme inhibition.
1. Anticancer Activity
Several studies have reported on the anticancer potential of indole derivatives, including the compound . For instance, research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Case Study : In a study evaluating the cytotoxic effects of similar indole derivatives on various cancer cell lines (MCF-7, A549), compounds showed IC50 values ranging from 0.69 to 22 µM, indicating significant anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | MCF-7 | 20.1 |
| Indole Derivative B | A549 | 14.0 |
2. Antimicrobial Activity
Indole compounds have also demonstrated antimicrobial properties:
- Research Findings : A study highlighted that certain indole derivatives exhibited antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Indole Derivative C | E. coli | 40 |
| Indole Derivative D | S. aureus | 50 |
3. Anti-inflammatory Effects
Indoles are recognized for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines:
- Mechanism : The compound may inhibit pathways involving NF-kB and COX enzymes, leading to reduced inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carboxamide group may interact with target enzymes, inhibiting their activity.
- Receptor Modulation : The compound could potentially act on various receptors involved in cell signaling pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
